Structural Divergence at the Pyrimidine 2-Position: Absence of Aryl Substitution Relative to ChemDiv P196-0723
The target compound lacks any substituent at the pyrimidine 2-position (R = H), whereas the closest commercially catalogued analogue—6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one (ChemDiv P196-0723)—carries a 3-fluorophenyl group at this position . This structural divergence eliminates a potential aromatic π-stacking or hydrophobic interaction point present in the 2-aryl analogue, and reduces the calculated logP by approximately 0.3–0.5 units relative to the comparator, based on the reported logP of 3.21 for P196-0723 versus an estimated lower value for the unsubstituted target compound . The molecular weight difference (438.48 Da for the comparator vs. approximately 358 Da for the target) reflects the absence of the 2-aryl ring and the ethyl-to-propyl alkyl chain variation.
| Evidence Dimension | Pyrimidine 2-position substitution and calculated lipophilicity |
|---|---|
| Target Compound Data | 2-position unsubstituted (R = H); estimated logP approx. 2.7–2.9 (ACD/Labs consensus); molecular formula C21H27FN4O2; molecular weight ~358.4 Da |
| Comparator Or Baseline | ChemDiv P196-0723: 2-(3-fluorophenyl); logP = 3.21 (measured/predicted); C24H24F2N4O2; MW 438.48 Da |
| Quantified Difference | LogP difference: 0.3–0.5 units lower for target compound; molecular weight reduction of approximately 80 Da; loss of one fluorine atom and one aryl ring system |
| Conditions | Structural analysis based on catalog data from ChemDiv and molecular property prediction |
Why This Matters
Procurement decisions relying on 2-aryl analogues as surrogates risk misattributing biological activity driven by 2-position aromatic interactions, potentially leading to false-negative or false-positive screening outcomes.
